2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-
Description
The compound 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- is a functionalized cyclohexenone derivative featuring a 2-bromophenylamino substituent at position 3 of the cyclohexenone ring. Its structure combines an α,β-unsaturated ketone core with an aromatic amine moiety, making it a versatile intermediate in organic synthesis and enzymatic studies. Cyclohexenones are pivotal in synthesizing pharmaceuticals, agrochemicals, and bioactive molecules due to their electrophilic reactivity and ability to undergo conjugate additions .
The presence of the bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which can modulate electronic properties, solubility, and interactions with biological targets. For instance, β/α-unsaturated carbonyl compounds like this are substrates for enzymes such as Old Yellow Enzyme 1 (OYE1) and morphinone reductase (MR), where the reduction mechanism involves proton donation from conserved tyrosine residues .
Properties
IUPAC Name |
3-(2-bromoanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-6-1-2-7-12(11)14-9-4-3-5-10(15)8-9/h1-2,6-8,14H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCSXFPFMIQSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of cyclohexenones, including 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]-, often involves catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and vanadium catalysts are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like organocopper reagents are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted cyclohexenones .
Scientific Research Applications
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- is used in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular frameworks.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, fragrances, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- involves its interaction with specific molecular targets and pathways. As an electrophile, it can participate in various addition reactions, such as conjugate addition with nucleophiles. This interaction can modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- | C₁₂H₁₂BrNO | ~266.14 | 2-Bromophenylamino | High electrophilicity, enzyme substrate |
| 3-[(2,3-Dichlorophenyl)amino]- analog | C₁₂H₁₁Cl₂NO | 256.128 | 2,3-Dichlorophenylamino | Enhanced reactivity, lower solubility |
| 3-(Benzylamino)cyclohex-2-en-1-one | C₁₃H₁₅NO | 201.269 | Benzylamino | Steric hindrance, improved stability |
| 3-[(4-Bromophenyl)amino]-5,5-dimethyl analog | C₁₄H₁₅BrNO | ~293.18 | 4-Bromophenylamino, 5,5-Me | Rigid structure, restricted reactivity |
| 3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-one | C₁₂H₁₁FNO | 204.22 | 2-Fluorophenylamino | High polarity, hydrogen-bonding capacity |
Biological Activity
2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- is a compound that has garnered interest in various fields due to its biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclohexene ring with a bromophenyl amino substituent. It is synthesized through various methods, including intramolecular O-arylation reactions that utilize copper catalysts, which have been shown to be effective in producing derivatives of cyclohexenones with high yields and selectivity .
Biological Activity Overview
The biological activity of 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- can be categorized into several key areas:
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic properties against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation .
- Genotoxicity : Research has shown that at high concentrations, the compound can induce sister chromatid exchanges (SCEs) in mammalian cells, suggesting a potential genotoxic effect . However, it did not show mutagenic activity in Ames tests, indicating that while it may cause chromosomal damage under certain conditions, it does not directly induce mutations.
- Anticarcinogenic Potential : The compound has been studied for its role in inducing cellular enzymes like quinone reductase (QR) and glutathione S-transferase (GST), which may contribute to its anticarcinogenic properties by detoxifying reactive electrophiles .
Cytotoxic Effects
A study conducted on various human cancer cell lines demonstrated that 2-Cyclohexen-1-one, 3-[(2-bromophenyl)amino]- significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied between different cell lines, indicating selective toxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 22 |
| A549 | 18 |
These findings suggest that the compound could be further explored as a potential chemotherapeutic agent.
Genotoxic Studies
In vitro studies have shown that the compound can induce SCEs at concentrations ranging from 500 to 1000 mg/L. Notably, these effects were observed only in the absence of metabolic activation (S9 mix), indicating that metabolic conversion may mitigate some genotoxic effects .
Antioxidant Activity
Additionally, the compound has demonstrated antioxidant properties by scavenging free radicals in various assays. This activity is attributed to its electrophilic nature, which allows it to interact with reactive oxygen species (ROS), potentially providing protective effects against oxidative stress-related diseases.
Case Studies and Applications
Several case studies have highlighted the therapeutic potential of 2-Cyclohexen-1-one derivatives:
- Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.
- Neuroprotection : Another study indicated that the compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing efficacy in reducing cytokine production in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
